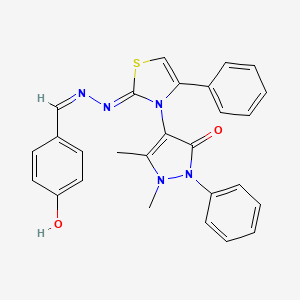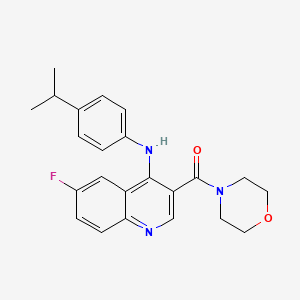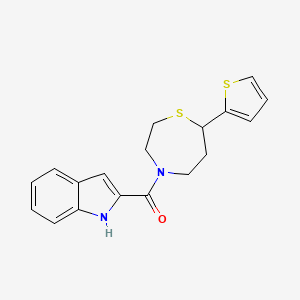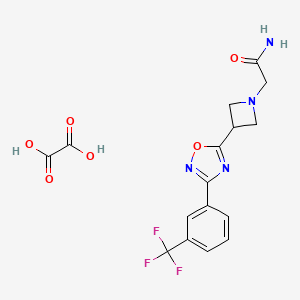![molecular formula C27H23N3O4S B2753059 3-[4-(Morpholine-4-carbonyl)phenyl]-2-phenacylsulfanylquinazolin-4-one CAS No. 403729-25-9](/img/structure/B2753059.png)
3-[4-(Morpholine-4-carbonyl)phenyl]-2-phenacylsulfanylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Morpholine-4-carbonyl)phenyl]-2-phenacylsulfanylquinazolin-4-one is a chemical compound that belongs to the quinazoline family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A pivotal aspect of the research surrounding 3-[4-(Morpholine-4-carbonyl)phenyl]-2-phenacylsulfanylquinazolin-4-one involves its synthesis and structural analysis. Notably, a domino-reaction methodology was developed for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, demonstrating the chemical versatility and potential for further modification of compounds related to this compound. This reaction pathway showcases the thermodynamically and kinetically controlled processes yielding compounds with significant structural diversity (Fathalla, Pazdera, & Marek, 2002).
Antimicrobial and Antitumor Activities
Another critical area of research focuses on the biological activity of structurally similar quinazolinone derivatives. For instance, compounds synthesized from related methodologies have been tested for their antimicrobial properties, indicating potential applications in addressing antibiotic resistance challenges. Furthermore, the antitumor activities of these compounds highlight their relevance in the development of new chemotherapeutic agents. Such studies are crucial for understanding the pharmacological potential and therapeutic applications of quinazolinone derivatives (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Corrosion Inhibition
The structural framework of this compound and its analogs has been explored for their potential as corrosion inhibitors. A study detailed the synthesis of a 1,2,3-triazole derivative containing a morpholine moiety and its application as a corrosion inhibitor, highlighting the utility of such compounds in protecting metal surfaces in acidic environments. This work underscores the importance of structural modifications in enhancing the efficiency and specificity of corrosion inhibitors for industrial applications (Hrimla, Bahsis, Boutouil, Laamari, Julve, & Stiriba, 2021).
Eigenschaften
IUPAC Name |
3-[4-(morpholine-4-carbonyl)phenyl]-2-phenacylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c31-24(19-6-2-1-3-7-19)18-35-27-28-23-9-5-4-8-22(23)26(33)30(27)21-12-10-20(11-13-21)25(32)29-14-16-34-17-15-29/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAHELKRZMXOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2752977.png)

![8-Aminospiro[3.5]non-7-EN-6-one](/img/structure/B2752981.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2752984.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)
![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)
![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)


![2-ethyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2752996.png)


